The Lewis Blood Group System: A Technical Review of Discovery, Biochemistry, and Clinical Application
The Lewis Blood Group System: A Technical Review of Discovery, Biochemistry, and Clinical Application
[1][2]
Executive Summary: The "Exocrine" Blood Group
The Lewis blood group system (ISBT 007) represents a unique paradigm in immunohematology. Unlike the ABO or Rh systems, which are intrinsic to the erythroid lineage, Lewis antigens are not synthesized by red blood cells (RBCs).[1][2] They are tissue-histo-blood group antigens, synthesized primarily in the exocrine epithelium and secreted into plasma, where they are secondarily adsorbed onto the RBC membrane.[3][4][1]
For researchers and drug developers, the Lewis system is less about transfusion compatibility and more about understanding host-pathogen interactions (e.g., Helicobacter pylori, Norovirus) and the genetics of glycosylation (FUT2 and FUT3 interaction). This guide provides a mechanistic deep-dive into the system’s history, biochemistry, and experimental validation.
Historical Trajectory: The Deduction of Epistasis
The elucidation of the Lewis system is a masterclass in serological deduction, predating molecular genetics by decades.
The Timeline of Discovery
-
1946: The First Antibody (Mourant): A.E.[5] Mourant discovered the first antibody, anti-Le
, in two women. He noted the antibody reacted with ~22% of the English population. Crucially, he observed that Le(a+) red cells were exclusively found in non-secretors of ABH antigens, a correlation that hinted at a genetic link between the systems. -
1948: The Second Antibody (Andresen): Andresen identified anti-Le
.[6] This was perplexing because the Le antigen appeared to be the product of an interaction rather than a simple allele. -
1948: The Secretor Connection (Grubb): R. Grubb formally established the correlation: Le(a+) individuals are ABH non-secretors. This was the first evidence that the Secretor gene (FUT2) and the Lewis gene (FUT3) were functionally intertwined.
-
1955: The Genetic Hypothesis (Ceppellini): In a landmark insight, Ceppellini proposed that the Lewis and Secretor genes interact epistatically. He hypothesized that the Le
antigen is not produced by a specific "Le gene" but is a hybrid product resulting from the action of the Lewis enzyme on a precursor already modified by the Secretor enzyme. -
1960s: Biochemical Confirmation (Watkins & Morgan): Through enzymatic degradation and inhibition studies, Watkins and Morgan proved Ceppellini’s hypothesis, identifying the specific fucose additions (α1-4 vs. α1-2) that define the antigens.
Biochemistry and Genetics: The Mechanism of Synthesis
The Lewis system depends on the sequential action of two glycosyltransferases: α-1,3/1,4-fucosyltransferase (encoded by FUT3, the Lewis gene) and α-1,2-fucosyltransferase (encoded by FUT2, the Secretor gene).[7][8]
The "Plasma-First" Mechanism
RBCs leave the bone marrow as Le(a-b-). They acquire Lewis antigens from plasma lipoproteins (primarily HDL) and aqueous dispersions of glycosphingolipids. This adsorption is reversible; transfused Le(a+) cells into a Le(a-) patient will lose their antigenicity within days.
Biosynthetic Pathway (Type 1 Chains)
Lewis antigens are built exclusively on Type 1 precursor chains (Galβ1-3GlcNAc), found in secretions and plasma. RBCs carry Type 2 chains (Galβ1-4GlcNAc), which form the backbone of ABO/H antigens but cannot be converted into Lewis antigens by FUT3.
Visualization: The FUT2/FUT3 Interaction
The following diagram illustrates the competitive and cooperative pathways of Lewis antigen synthesis.
Figure 1: The biosynthetic pathway of Lewis antigens on Type 1 chains. Note that FUT2 acts first to create the H antigen, which FUT3 then converts to Le^b.[7] If FUT2 is absent, FUT3 converts the precursor directly to Le^a.
Genotype-Phenotype Correlation
The phenotype is determined by the presence of functional alleles (Le vs le, Se vs se).
| Genotype | Enzymes Present | Antigens in Secretions | RBC Phenotype | Frequency (Cauc.) |
| Le/-, Se/- | FUT3 + FUT2 | Le^a, Le^b, H | Le(a-b+) | ~72% |
| Le/-, se/se | FUT3 only | Le^a | Le(a+b-) | ~22% |
| le/le, Se/- | FUT2 only | H | Le(a-b-) | ~5% |
| le/le, se/se | None | None | Le(a-b-) | ~1% |
Technical Note: In Le(a-b+) individuals, small amounts of Le^a are still produced, but Le^b is dominant because FUT2 is highly efficient, converting most precursors to H before FUT3 acts.
Clinical and Biological Significance[1][2][4][9][10][11]
Transfusion Medicine[6][12]
-
Clinical Significance: Generally low. Lewis antibodies (Anti-Le^a, Anti-Le^b) are usually IgM, naturally occurring, and do not cross the placenta (no HDFN).[2]
-
Hemolysis: Rare cases of in vivo hemolysis occur if the antibody reacts at 37°C and binds complement.
-
Elution: Transfused Lewis-positive cells shed their antigens into the Lewis-negative recipient's plasma, often neutralizing the antibody.
Transplantation (The "Kidney" Link)
Unlike RBCs, kidney tissue synthesizes Lewis antigens intrinsically. Historical data suggested that Lewis-mismatched renal grafts had lower survival rates, though modern immunosuppression has marginalized this effect.
Host-Pathogen Interactions (Drug Development Targets)
This is the highest value area for current research. Lewis antigens function as "decoy" receptors or attachment sites for pathogens.
-
Helicobacter pylori: The BabA adhesin of H. pylori binds specifically to the Le^b antigen on gastric mucosa.[9] Le(a-b+) individuals (Secretors) are more susceptible to H. pylori infection and peptic ulcers.
-
Norovirus: Many Norovirus strains bind to H type 1 and Le^b antigens.[2] "Non-secretors" (se/se) are often resistant to common Norovirus strains (e.g., GII.4) because they lack the specific carbohydrate docking site.
Experimental Protocols: Validation & Phenotyping
As a scientist, you must validate the "plasma adsorption" theory in your own lab to confirm ambiguous phenotypes.
Protocol: The Adsorption/Elution Confirmation
This experiment confirms that Lewis antigens on RBCs are acquired from plasma.
Objective: Transform Le(a-b-) cells into Le(a+b-) or Le(a-b+) by incubating with donor plasma.
Materials:
-
Donor RBCs: Group O, Le(a-b-) (confirmed).
-
Donor Plasma 1: Group AB, Le(a+b-).[10]
-
Donor Plasma 2: Group AB, Le(a-b+).
-
Control Plasma: Group AB, Le(a-b-).[10]
Workflow Visualization:
Figure 2: Experimental workflow for in vitro adsorption of Lewis antigens onto erythrocytes.
Step-by-Step Methodology:
-
Preparation: Wash Le(a-b-) RBCs three times with phosphate-buffered saline (PBS) to remove autologous plasma.
-
Incubation: Mix 1 mL of packed RBCs with 2 mL of donor plasma (Le(a+b-) or Le(a-b+)).
-
Critical Control: Incubate an aliquot with Le(a-b-) plasma to rule out non-specific uptake.
-
-
Conditioning: Incubate at 37°C for 24 hours. Gentle agitation is recommended.
-
Washing: Wash cells 4 times with warm PBS (37°C) to remove unbound plasma proteins. Cold washing may reduce elution efficiency.
-
Testing: Perform standard tube hemagglutination using monoclonal Anti-Le^a and Anti-Le^b.
-
Result Interpretation: The Le(a-b-) cells should now type as the phenotype of the plasma donor, confirming the adsorption mechanism.
Troubleshooting Nuances
-
Pregnancy: Pregnant women often transiently type as Le(a-b-) due to increased plasma volume and lipoprotein changes which strip antigens from RBCs.[2] Do not phenotype for permanent record during pregnancy.
-
The "Le(a+b+)" Phenotype: Common in infants (transient) and in specific Asian/Polynesian populations due to a weak Secretor allele (FUT2w) that allows some Le^a to persist alongside Le^b.
References
-
Mourant, A. E. (1946).[6] "A 'New' Human Blood Group Antigen of Frequent Occurrence."[6] Nature, 158, 237.[6] Link
-
Grubb, R. (1948).[2][11] "Correlation between Lewis Blood Group and Secretor Character in Man." Nature, 162, 933.[11] Link
-
Ceppellini, R. (1955).[12] "On the genetics of secretor and Lewis characters: A family study." Proceedings of the 5th International Congress of Blood Transfusion, Paris.
-
Watkins, W. M. (1966).[6] "Blood-group substances."[5][6][13][9][11][12][14] Science, 152(3721), 172-181. Link
-
Borén, T., et al. (1993). "Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens."[9] Science, 262(5141), 1892-1895. Link
-
Nordgren, J., & Svensson, L. (2019). "Genetic susceptibility to human norovirus infection: an update." Viruses, 11(3), 226. Link
Sources
- 1. Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis antigen system - Wikipedia [en.wikipedia.org]
- 3. Lewis Histo-Blood Group System and Associated Secretory Phenotypes (1995) | Stephen Henry | 220 Citations [scispace.com]
- 4. Lewis histo-blood group system and associated secretory phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis - Blood Groups - SCARF Exchange [scarfex.jove.prohosting.com]
- 6. kristujayanti.edu.in [kristujayanti.edu.in]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. Expression of Lewisb blood group antigen in Helicobacter pylori does not interfere with bacterial adhesion property - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of Lewis histo-blood group glycolipids in the plasma of individuals of Le(a+b+) and partial secretor phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between Lewis blood group and secretor character in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A new genetic hypothesis of the Lewis-Secretor system and evidence of its linkage with other loci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lewis-A Antibody in Clinical Practice: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lewis negative and secretor status | [datapunk.net]
